1H and 13C NMR spectrum of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
1H and 13C NMR spectrum of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Pyrimidine derivatives are a critical class of heterocyclic compounds, forming the backbone of numerous biologically active molecules.[2][3] This document moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral features. It offers predictive analysis grounded in established principles, a detailed experimental protocol for data acquisition, and a thorough interpretation of the resulting spectra. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
Molecular Structure and Functional Group Analysis
To accurately predict and interpret the NMR spectra, we must first deconstruct the molecule into its constituent functional groups. Each group imparts distinct electronic effects that influence the chemical environment, and therefore the chemical shift, of nearby nuclei.
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Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The nitrogen atoms are electronegative and significantly influence the electron density of the ring, generally deshielding the ring protons and carbons.[4]
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Ethyl Ester Group (-COOEt): An electron-withdrawing group attached to position 4 of the pyrimidine ring. The carbonyl carbon (C=O) is strongly deshielded, and the group influences the chemical shifts of the adjacent pyrimidine ring carbons and the ethyl group's own protons and carbons.[5]
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2,2-Dimethylpropyl (Neopentyl) Group: An alkyl group attached to position 6. This group consists of a methylene bridge (-CH₂-) connected to a quaternary carbon, which in turn is bonded to three methyl groups (-CH₃). The bulky tert-butyl portion is sterically significant, and its protons and carbons exhibit characteristic chemical shifts.
Below is a structural representation with systematic numbering for clear referencing in the subsequent spectral analysis.
Caption: Structure of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate.
Predicted ¹H and ¹³C NMR Spectral Data
The following predictions are based on established chemical shift theory and comparative data from analogous structures.[5][6][7] The electronic environment of each nucleus is the primary determinant of its chemical shift.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show five distinct signals.
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Pyrimidine Protons (H-2, H-5):
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H-2: This proton is flanked by two electronegative nitrogen atoms, leading to significant deshielding. It is expected to appear as a singlet far downfield, likely in the δ 9.2 - 9.4 ppm range.[4] Its multiplicity is a singlet as there are no adjacent protons within three bonds.
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H-5: This proton is situated between two carbon atoms (C-4 and C-6) and is less deshielded than H-2. It is expected to appear as a singlet in the aromatic region, predicted around δ 7.5 - 7.8 ppm . It is a singlet due to the absence of vicinal protons.
-
-
Ethyl Ester Protons (H-10, H-11):
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H-10 (-OCH₂CH₃): These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the three H-11 methyl protons (n+1 = 3+1 = 4). The expected chemical shift is δ 4.3 - 4.5 ppm .[5][8]
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H-11 (-OCH₂CH₃): These methyl protons are in a standard alkyl environment but are slightly deshielded by the nearby ester functionality. They will appear as a triplet due to coupling with the two H-10 methylene protons (n+1 = 2+1 = 3). The expected chemical shift is δ 1.3 - 1.5 ppm .[5][9]
-
-
Neopentyl Protons (H-12, H-14/15/16):
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H-12 (-CH₂-tBu): These methylene protons are attached to the pyrimidine ring at C-6. They are adjacent to a quaternary carbon (C-13), meaning there are no protons to couple with. Therefore, this signal will be a singlet. Its predicted chemical shift is δ 2.8 - 3.0 ppm .
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H-14, H-15, H-16 (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C12-C13 and C13-methyl bonds. They are distant from any electron-withdrawing groups and will appear as a sharp singlet in the upfield region, integrating to 9 protons. The expected chemical shift is δ 1.0 - 1.2 ppm .[10]
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Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show nine unique carbon signals.
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Pyrimidine Carbons (C-2, C-4, C-5, C-6):
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C-2: Positioned between two nitrogen atoms, this carbon is highly deshielded. Expected shift: δ 158 - 160 ppm .[6]
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C-4: Attached to the electron-withdrawing ester group and a nitrogen atom. Expected shift: δ 165 - 168 ppm .
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C-6: Attached to the other nitrogen and the alkyl group. Expected shift: δ 170 - 173 ppm .
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C-5: The only CH carbon on the ring, it will be less deshielded than the other ring carbons. Expected shift: δ 120 - 125 ppm .[6]
-
-
Ethyl Ester Carbons (C-7, C-10, C-11):
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Neopentyl Carbons (C-12, C-13, C-14/15/16):
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C-12 (-CH₂-): The methylene carbon of the neopentyl group. Expected shift: δ 48 - 52 ppm .
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C-13 (Quaternary -C(CH₃)₃): The quaternary carbon, typically appearing further downfield than the methyl carbons it's attached to. Expected shift: δ 32 - 35 ppm .
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C-14, C-15, C-16 (-C(CH₃)₃): The three methyl carbons are equivalent and will produce a single signal. Expected shift: δ 29 - 31 ppm .
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Data Summary
The predicted NMR data are summarized in the tables below for easy reference.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-2 | Pyrimidine-CH | 9.2 - 9.4 | Singlet (s) | 1H |
| H-5 | Pyrimidine-CH | 7.5 - 7.8 | Singlet (s) | 1H |
| H-10 | -OCH₂ CH₃ | 4.3 - 4.5 | Quartet (q) | 2H |
| H-12 | -CH₂ -tBu | 2.8 - 3.0 | Singlet (s) | 2H |
| H-11 | -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H |
| H-14/15/16| -C(CH₃ )₃ | 1.0 - 1.2 | Singlet (s) | 9H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon(s) | Assignment | Predicted δ (ppm) |
|---|---|---|
| C-6 | Pyrimidine-C (Alkyl) | 170 - 173 |
| C-4 | Pyrimidine-C (Ester) | 165 - 168 |
| C-7 | C =O (Ester) | 164 - 166 |
| C-2 | Pyrimidine-CH (N-C-N) | 158 - 160 |
| C-5 | Pyrimidine-CH | 120 - 125 |
| C-10 | -OC H₂CH₃ | 61 - 63 |
| C-12 | -C H₂-tBu | 48 - 52 |
| C-13 | -C (CH₃)₃ | 32 - 35 |
| C-14/15/16 | -C(C H₃)₃ | 29 - 31 |
| C-11 | -OCH₂C H₃ | 14 - 15 |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-resolution, reproducible NMR data. This protocol is designed to be a self-validating system for the structural confirmation of the title compound.[12]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Solvent Selection (CDCl₃): Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak, which rarely interferes with signals of interest.[12]
-
Internal Standard (TMS): Tetramethylsilane (TMS) is used because it provides a single, sharp resonance at a frequency well-removed from most organic compounds, is chemically inert, and is volatile, making sample recovery easy. Its signal is defined as 0.00 ppm, providing a universal reference point.[9]
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Shimming: This process corrects for magnetic field inhomogeneities across the sample volume. Proper shimming is critical for achieving sharp spectral lines (high resolution) and accurate integration.
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Number of Scans: More scans are required for ¹³C NMR than for ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, which result in a much lower intrinsic sensitivity.[12]
Interpretation of Spectral Data
A high-quality experimental spectrum would be expected to align closely with the predictions outlined in Section 2. The analysis would proceed by assigning each signal in the experimental spectrum to a specific set of nuclei in the molecule.
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¹H NMR Analysis: The analyst would first identify the five predicted signals. The downfield region would be checked for the two singlets corresponding to the pyrimidine protons (H-2 and H-5). The characteristic quartet and triplet of the ethyl group would be identified, and their coupling constant (J) should be identical (~7 Hz). The two upfield singlets, with integrations of 2H and 9H, would confirm the neopentyl group. The integration values for all peaks should correspond to the proton count (1:1:2:2:3:9), confirming the relative number of protons in each environment.
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¹³C NMR Analysis: The nine distinct signals would be assigned based on their chemical shifts. The four signals in the δ 158-173 ppm range would be assigned to the pyrimidine and ester carbonyl carbons. The signals at ~62 ppm and ~14 ppm confirm the ethyl ester group. The remaining four signals in the upfield region would be assigned to the neopentyl group carbons.
-
2D NMR for Confirmation: To provide irrefutable proof of assignments, 2D NMR experiments would be invaluable.
-
COSY (Correlation Spectroscopy): Would show a cross-peak between the ethyl group's methylene quartet (H-10) and methyl triplet (H-11), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon to which it is directly attached. For example, it would show cross-peaks between H-2/C-2, H-5/C-5, H-10/C-10, H-11/C-11, and H-12/C-12, solidifying these assignments.
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Conclusion
The structural elucidation of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integration values create a unique spectral fingerprint. The pyrimidine protons are clearly distinguished in the downfield region, while the ethyl ester and neopentyl groups present characteristic and easily identifiable patterns. This guide provides the theoretical foundation and practical methodology required for researchers to confidently acquire, interpret, and validate the structure of this and similar pyrimidine derivatives, ensuring the highest degree of scientific integrity in their research and development endeavors.
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